1-(4-Tert-butylcyclohexyl)piperidin-3-ol
Overview
Description
1-(4-Tert-butylcyclohexyl)piperidin-3-ol, also known as TBPC, is a cyclic ether compound that belongs to the piperidine family. It is a colorless liquid with a faint odor and a boiling point of 191-193°C. TBPC is a versatile compound, as it can be used to synthesize a wide range of compounds, as well as for scientific research applications.
Scientific Research Applications
Applications and Synthesis of Piperidine Derivatives
Synthesis and Pharmacology of Piperidine Derivatives : Piperidine, a six-membered nitrogen-containing heterocycle, is a core structure in numerous pharmaceuticals with diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Modifications to the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules, suggesting a broad scope for the design of new drugs leveraging this core structure (Rathi et al., 2016).
Chemistry and Biological Activity of Piperazine and Piperidine Analogues : The review on anti-mycobacterial activity highlights the significance of piperazine as a versatile scaffold in medicinal chemistry. Piperazine derivatives have shown potential activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underscores the importance of piperazine in developing new anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Applications and Molecular Interactions
Tert-Butanesulfinamide in Asymmetric Synthesis : The review on the applications of tert-butanesulfinamide for the synthesis of N-heterocycles via sulfinimines covers the use of chiral sulfinamides in the stereoselective synthesis of amines and their derivatives, including piperidines. This methodology offers access to structurally diverse derivatives that represent the structural motif of many natural products and therapeutically relevant compounds (Philip et al., 2020).
Dipeptidyl Peptidase IV (DPP IV) Inhibitors : DPP IV is a validated target for the treatment of type 2 diabetes mellitus, and a number of inhibitors reported in literature include piperidine and piperazine derivatives. This showcases the therapeutic relevance of these scaffolds in designing antidiabetic drugs (Mendieta et al., 2011).
properties
IUPAC Name |
1-(4-tert-butylcyclohexyl)piperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO/c1-15(2,3)12-6-8-13(9-7-12)16-10-4-5-14(17)11-16/h12-14,17H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTCHNNANVSKLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CCCC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylcyclohexyl)piperidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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